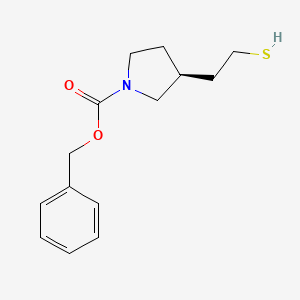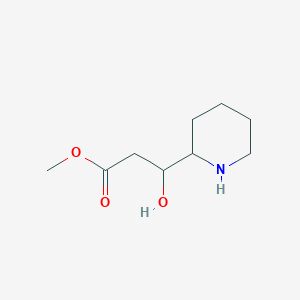
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is an organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate typically involves the reaction of piperidine with an appropriate ester or acid derivative. One common method is the esterification of 3-hydroxy-3-(piperidin-2-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the esterification process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-oxo-3-(piperidin-2-yl)propanoate.
Reduction: 3-hydroxy-3-(piperidin-2-yl)propanol.
Substitution: 3-chloro-3-(piperidin-2-yl)propanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, making this compound a versatile scaffold for drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-3-(pyrrolidin-2-yl)propanoate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Methyl 3-hydroxy-3-(morpholin-2-yl)propanoate: Contains a morpholine ring, which introduces different electronic and steric properties.
Uniqueness
Methyl 3-hydroxy-3-(piperidin-2-yl)propanoate is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring is known for its stability and ability to interact with a wide range of biological targets, making this compound particularly valuable in drug discovery and development.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
methyl 3-hydroxy-3-piperidin-2-ylpropanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)6-8(11)7-4-2-3-5-10-7/h7-8,10-11H,2-6H2,1H3 |
InChI-Schlüssel |
LEVDHYFCQIUQAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1CCCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


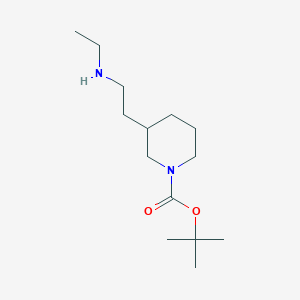
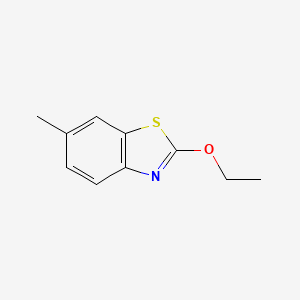
![7H-pyrazolo[4,3-f]quinoxaline](/img/structure/B13967462.png)
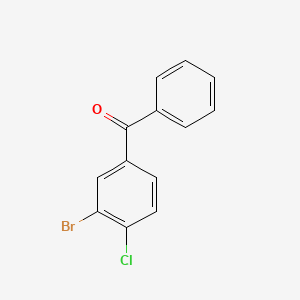
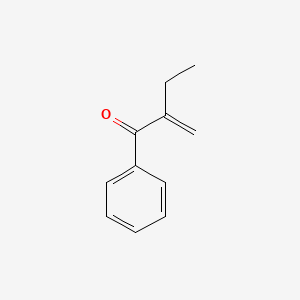
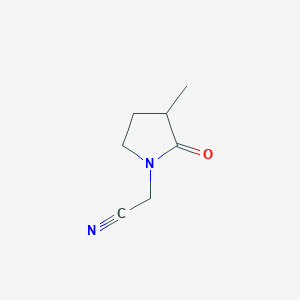
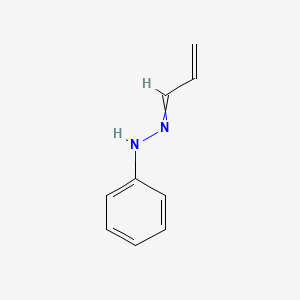

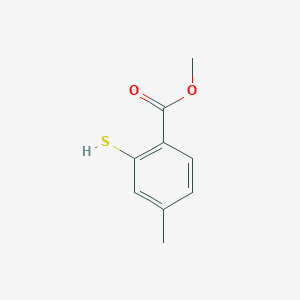
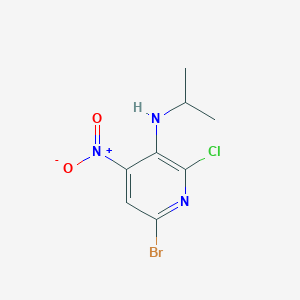
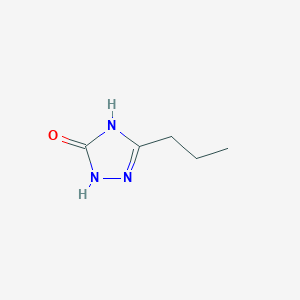

![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
